molecular formula C31H44N6O6 B14458626 L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- CAS No. 67582-70-1

L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl-

Cat. No.: B14458626
CAS No.: 67582-70-1
M. Wt: 596.7 g/mol
InChI Key: PUEUPFDYVUVJNJ-CHQQOIJLSA-N
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Description

L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes This particular compound is composed of several amino acids, including leucinamide, tyrosine, alanyl, glycine, phenylalanine, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and large-scale production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like DTT or TCEP.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while substitution reactions can yield various peptide analogs.

Scientific Research Applications

L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine
  • L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
  • N-Methyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucinamide

Uniqueness

L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- is unique due to its specific amino acid sequence and the presence of an ethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

67582-70-1

Molecular Formula

C31H44N6O6

Molecular Weight

596.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-ethyl-4-methylpentanamide

InChI

InChI=1S/C31H44N6O6/c1-5-33-30(42)25(15-19(2)3)37-31(43)26(17-21-9-7-6-8-10-21)36-27(39)18-34-28(40)20(4)35-29(41)24(32)16-22-11-13-23(38)14-12-22/h6-14,19-20,24-26,38H,5,15-18,32H2,1-4H3,(H,33,42)(H,34,40)(H,35,41)(H,36,39)(H,37,43)/t20-,24+,25+,26+/m1/s1

InChI Key

PUEUPFDYVUVJNJ-CHQQOIJLSA-N

Isomeric SMILES

CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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